molecular formula C8H9N3O B12970232 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12970232
M. Wt: 163.18 g/mol
InChI Key: GEODTIWCBGDAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 73778-92-4) is a heterocyclic compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This benzimidazolone derivative features an amino group at the 4-position and a methyl group at the 1-position, a scaffold known for its diverse biological activities and its role as a key building block for synthesizing more complex molecules . The core research value of this compound lies in its potential as a precursor for developing enzyme inhibitors and anticancer agents. Benzimidazole derivatives have been extensively studied for their ability to interact with critical biological targets. For instance, structurally related 1-hydroxy-benzimidazol-2(3H)-ones have been identified as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme relevant to neuromodulation and schizophrenia treatment . Furthermore, analogous compounds have demonstrated promising mechanisms in oncology research, including the inhibition of tyrosine kinases like EGFR, induction of cell cycle arrest, and activation of apoptosis pathways in various cancer cell lines . The structural motif of the benzimidazolone core is also frequently explored for antimicrobial and antiviral applications . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can utilize this compound as a versatile chemical intermediate for further derivatization or in biological screening assays to explore new therapeutic avenues.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

7-amino-3-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C8H9N3O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,9H2,1H3,(H,10,12)

InChI Key

GEODTIWCBGDAKY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2NC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine derivatives with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions . Another approach involves the use of polyphosphoric acid as a cyclodehydrating agent .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of solvents and catalysts is crucial to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using N-bromosuccinimide or N-chlorosuccinimide under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the benzimidazole ring.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or interfering with DNA synthesis. The benzimidazole ring structure allows it to bind effectively to various biological targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PLD Inhibitors: Halogenated and Piperidine-Substituted Analogs

The 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold (e.g., compound 14 and 15 ) has been optimized for PLD inhibition. Key findings include:

  • Halogen Substitutions : Fluorine or bromine at C4, C5, or C6 positions improved PLD1 selectivity. For example, 5-F-substituted analogs showed 10–40-fold higher potency against PLD1 over PLD2 .
  • Scaffold Modifications : Replacement of the piperidine ring with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one bioisostere shifted selectivity toward PLD2 (e.g., compounds 72 and 82 ) .

Table 1: PLD Inhibition Profiles of Selected Benzimidazolone Derivatives

Compound Substituents PLD1 IC50 (nM) PLD2 IC50 (nM) Selectivity (PLD1/PLD2) Reference
14 1-(Piperidin-4-yl), 5-Cl 120 450 3.75-fold
72 Spirocyclic bioisostere 850 95 8.95-fold (PLD2-selective)
Halopemide (8 ) N/A 150 160 1.07-fold
Antitumor Agents: Sulfonamide and Hydroxyl-Substituted Analogs

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (e.g., 5a–5o ) demonstrated potent cytotoxicity:

  • Sulfonamide Substituents : Compounds with 1-methylpiperazine (5a ) or tetrahydro-2H-pyran (5b ) at R1 exhibited IC50 values of 2.6–9 µM against A549, HCC1937, and MDA-MB-468 cell lines. In contrast, cyclohexanamine or piperidine substituents reduced activity by 10-fold .
  • Apoptosis Induction : Compound 5b induced dose-dependent apoptosis in HCC1937 cells (11.4% to 29% apoptosis at 7.5–20 µM) .

Table 2: Antitumor Activity of 5-Hydrosulfonyl Derivatives

Compound R1 Substituent IC50 (µM) A549 IC50 (µM) HCC1937 IC50 (µM) MDA-MB-468
5b Tetrahydro-2H-pyran 2.6 3.1 4.2
5c Cyclohexanamine 26.5 28.7 35.4
Structural-Activity Relationships (SAR)
  • Amino Group Position: The C4-amino group in the target compound may enhance hydrogen bonding with target proteins, similar to the C5-sulfonamide group in antitumor analogs .
  • Methyl vs.
  • Halogenation: While halogen atoms (F, Cl, Br) at C5 improve PLD1 inhibition, they may reduce antitumor efficacy compared to sulfonamide or amino groups .

Key Research Findings and Implications

  • PLD Inhibitors: Scaffold bioisosterism and halogenation are critical for isoform selectivity. The target compound’s C4-amino group could be explored for modulating PLD interaction dynamics .
  • Antitumor Agents: Sulfonamide and amino groups at specific positions enhance cytotoxicity and apoptosis induction, suggesting that the target compound’s amino group may confer similar benefits .

Biological Activity

4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic effects, and structure-activity relationships (SAR) supported by various research findings.

Chemical Structure and Properties

This compound features a benzoimidazole core with an amino group and a methyl group. This structure is significant for its interaction with biological targets, particularly in enzyme inhibition and anticancer activity.

Inhibition of D-Amino Acid Oxidase (DAAO)

Research has shown that derivatives of benzo[d]imidazole, including 4-amino derivatives, exhibit inhibitory activity against DAAO. DAAO is involved in the metabolism of d-serine, which plays a crucial role in NMDA receptor modulation. The inhibitory potency of related compounds varies significantly based on substituent positions and sizes on the benzene ring. For instance, certain derivatives demonstrated IC50 values as low as 0.02 μM against human DAAO, indicating strong inhibition potential .

CompoundIC50 (μM)Target
6a0.6Human DAAO
50.02Human DAAO
6e0.08Porcine DAAO

This inhibition can lead to increased levels of d-serine, potentially enhancing NMDA receptor activity, which may have implications for treating neurodegenerative diseases.

Anticancer Activity

The anticancer properties of benzo[d]imidazole derivatives have been extensively studied. For instance, compounds synthesized from the benzo[d]imidazole scaffold have shown significant cytotoxic effects against various cancer cell lines. Notably, compounds such as 6h and 6i exhibited IC50 values ranging from 7.82 to 21.48 μM against multiple cancer types . These compounds also demonstrated the ability to inhibit key kinases involved in cell proliferation and survival pathways.

CompoundCancer Cell LineIC50 (μM)
6hHepG27.82
6iMCF721.48

Mechanistic studies indicated that these compounds induce apoptosis through upregulation of pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 . These findings suggest that the benzo[d]imidazole derivatives could serve as multi-targeted kinase inhibitors in cancer therapy.

Structure-Activity Relationships (SAR)

The SAR analysis of benzo[d]imidazole derivatives reveals that modifications at specific positions on the benzene ring significantly affect biological activity. For example, substituents at the 4-position can enhance or diminish inhibitory potency against DAAO or anticancer activity depending on their electronic properties and steric hindrance .

Key Findings from SAR Studies

  • Hydroxyl Group: Compounds with a hydroxyl group at specific positions showed enhanced DAAO inhibition.
  • Methylation Effects: Methylation of certain functional groups often resulted in loss of activity due to decreased hydrogen-bonding interactions with target enzymes.

Case Studies

Recent studies highlight the efficacy of these compounds in vivo. One study reported on the administration of a benzo[d]imidazole derivative in tumor-bearing mice, demonstrating significant tumor growth suppression compared to controls . This reinforces the potential therapeutic applications of these compounds beyond in vitro findings.

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